molecular formula C7H7Cl2N B3352435 2-Chloro-3-(chloromethyl)-6-methylpyridine CAS No. 477207-32-2

2-Chloro-3-(chloromethyl)-6-methylpyridine

Cat. No.: B3352435
CAS No.: 477207-32-2
M. Wt: 176.04 g/mol
InChI Key: RAUCGVCCODJPPW-UHFFFAOYSA-N
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Description

General Overview of Pyridine (B92270) Heterocycles in Organic Synthesis

Pyridine is a foundational aromatic heterocyclic organic compound with the chemical formula C₅H₅N. wikipedia.org Its structure is analogous to benzene (B151609), with one methine group replaced by a nitrogen atom. wikipedia.org This single alteration imparts distinct chemical properties, rendering the pyridine ring a ubiquitous structural motif in a vast array of commercial products, including critical pharmaceuticals, advanced agrochemicals, and essential vitamins. wikipedia.orgacsgcipr.org Historically sourced from coal tar, pyridine is now synthesized globally on a large scale to meet industrial demands. wikipedia.org

The chemistry of pyridine is characterized by the influence of the electronegative nitrogen atom. This atom imparts a basic character due to its lone pair of electrons and makes the aromatic ring electron-deficient. wikipedia.orgyoutube.com Consequently, pyridine is less reactive than benzene towards electrophilic aromatic substitution, which, when it occurs, typically directs to the C-3 position. wikipedia.orgslideshare.net Conversely, it is more susceptible to nucleophilic substitution, primarily at the C-2 and C-4 positions. slideshare.net Pyridine and its derivatives are also widely used as polar, basic, and relatively non-reactive solvents, capable of catalyzing reactions by activating acylating agents and serving as a base in elimination reactions. wikipedia.org

While simple pyridines are produced in bulk, the synthesis of more complex, substituted pyridines often involves building the ring from acyclic precursors, a famous example being the Hantzsch pyridine synthesis. acsgcipr.orgslideshare.net In many large-scale industrial applications, the strategy involves acquiring starting materials with the basic pyridine structure already in place from bulk chemical manufacturers and then performing functional group manipulations to arrive at the desired complex target molecule. acsgcipr.org

Significance of Chloromethyl Moieties in Synthetic Intermediates

The chloromethyl group (–CH₂Cl) is a versatile and highly significant functional group in the realm of synthetic organic chemistry. chempanda.com Its importance lies in its reactivity, which allows it to serve as a crucial link in the construction of complex molecular architectures. As a functional group, it is often introduced into aromatic compounds through chloromethylation, a classic example being the Blanc reaction. chempanda.com

One of the primary roles of chloromethyl groups is to act as an alkylating agent. The chlorine atom is an effective leaving group, making compounds containing this moiety susceptible to nucleophilic substitution. This reactivity allows for the facile introduction of a methylene (B1212753) bridge (–CH₂–) to which a wide variety of nucleophiles can be attached, thereby extending the carbon skeleton or introducing new functionalities. chempanda.com This property is exploited in the synthesis of numerous industrial and pharmaceutical compounds.

Furthermore, the chloromethyl group is instrumental in the use of protecting groups, a key strategy in multi-step synthesis. For instance, chloromethyl methyl ether (MOM-Cl) is a common reagent used to introduce the methoxymethyl (MOM) protecting group for alcohols, a process that can be catalyzed by Lewis acids like zinc(II) salts. chempanda.comorganic-chemistry.org The electron-withdrawing nature of the chlorine atom also influences the electronic environment of the molecule, potentially activating or deactivating other parts of the structure to guide subsequent chemical transformations. acs.orgyoutube.com

Structural Context of 2-Chloro-3-(chloromethyl)-6-methylpyridine within Pyridine Chemistry

This compound is a polysubstituted pyridine derivative that embodies the synthetic utility discussed in the preceding sections. Its structure is strategically functionalized with three distinct substituents: a chloro group at the 2-position, a reactive chloromethyl group at the 3-position, and a methyl group at the 6-position.

This specific arrangement of functional groups makes the molecule a highly valuable and versatile intermediate in organic synthesis.

The 2-chloro substituent: The presence of a chlorine atom on the pyridine ring, particularly at the 2-position, significantly activates this site for nucleophilic aromatic substitution. This allows for the displacement of the chloride by a range of nucleophiles, providing a direct route to introduce diverse functional groups at this position.

The 3-chloromethyl substituent: As a primary alkyl halide, the chloromethyl group is a prime site for Sₙ2 reactions. This functionality serves as a reactive handle for attaching various side chains, enabling the construction of more complex target molecules.

The combination of a nucleophilic substitution site on the ring and an alkylating side chain makes this compound a bifunctional building block. Its architecture is analogous to other pivotal intermediates used in the production of high-value chemicals. For instance, the related compound 2-chloro-5-(chloromethyl)pyridine (B46043) is a well-established key intermediate in the synthesis of several major neonicotinoid insecticides, including imidacloprid (B1192907), acetamiprid, and thiacloprid. chemicalbook.compmarketresearch.com Similarly, 2-chloro-6-(trichloromethyl)pyridine is a crucial precursor for fungicides like picoxystrobin (B33183) and the herbicide nitrapyrin. osha.govjubilantingrevia.com Given this context, this compound is clearly positioned as a bespoke intermediate, designed for the efficient synthesis of complex, biologically active molecules, likely within the agrochemical and pharmaceutical industries.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-3-(chloromethyl)-6-methylpyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7Cl2N/c1-5-2-3-6(4-8)7(9)10-5/h2-3H,4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAUCGVCCODJPPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(C=C1)CCl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7Cl2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2 Chloro 3 Chloromethyl 6 Methylpyridine

Direct Chlorination Strategies

Direct chlorination aims to introduce both the chloro group at the 2-position of the pyridine (B92270) ring and the chloromethyl group at the 3-position in a streamlined process, often from a common precursor like a lutidine derivative.

Radical Chlorination Techniques

Radical chlorination provides a pathway for the synthesis of chlorinated pyridines by reacting a suitable precursor with elemental chlorine under conditions that promote free-radical reactions. For instance, a process for preparing 3-dichloromethylpyridine involves reacting 3-methylpyridine with elemental chlorine in the presence of an organic acid, an inorganic acid, and a free-radical initiator like azo-bis-isobutyronitrile. google.com This type of reaction, which targets the methyl side chain, is a fundamental step that can be adapted for the synthesis of chloromethyl derivatives. The further chlorination of the resulting 2-chloro-5-methylpyridine to 2-chloro-5-trichloromethylpyridine can also be achieved using chlorine gas in the presence of a free radical initiator, demonstrating the utility of radical mechanisms in side-chain halogenation. epo.org

Reagent-Specific Chlorination

The synthesis of 2-Chloro-3-(chloromethyl)-6-methylpyridine can be achieved through the use of specific chlorinating agents that offer selectivity for either the pyridine ring or the methyl group.

Thionyl Chloride (SOCl₂) : This reagent is highly effective for converting hydroxyl groups into chloro groups. wikipedia.orgmasterorganicchemistry.com In a multi-step synthesis, a precursor such as (2-chloro-6-methylpyridin-3-yl)methanol can be converted to the target compound. Thionyl chloride is also a robust chlorinating agent capable of replacing other functional groups; for example, its use in the synthesis of 2-bromo-6-chloromethylpyridine carries the risk of over-chlorination to form 2-chloro-6-(chloromethyl)pyridine if reaction times are too long or temperatures are too high. mdpi.com The reaction produces gaseous by-products (HCl and SO₂), which simplifies product purification. wikipedia.org

Cyanuric Chloride•DMF Adduct : While cyanuric chloride itself is a triazine derivative used for sequential nucleophilic substitutions, nih.govrsc.org its adduct with DMF forms a Vilsmeier-type reagent. Such reagents are known to be effective for the conversion of pyridine N-oxides to 2-chloropyridines. This method is applicable in multi-step pathways where a precursor like 2,3-dimethylpyridine-N-oxide is first synthesized and then chlorinated at the 2-position.

Trichloroisocyanuric Acid (TCCA) : TCCA is a versatile, stable, and safe chlorinating and oxidizing reagent. enamine.netwikipedia.org It is particularly effective for the allylic chlorination of methyl groups on a pyridine ring. orientjchem.org For example, the allylic chlorination of 2,3-dimethyl-4-(methylsulfonyl)pyridine with TCCA in chloroform yields the desired 2-(chloromethyl)-3-methyl-4-(methylsulfonyl)pyridine. orientjchem.org TCCA is considered an excellent reagent for chlorination due to its good solubility and the formation of cyanuric acid as a byproduct, which is easily removed by filtration. enamine.net It can promote reactions through either an electrophilic (Cl+) or radical (Cl•) chlorine atom, depending on the conditions. researchgate.net

ReagentPrecursor ExampleTypical ConditionsProduct AspectRef
Thionyl Chloride(2-chloro-6-methylpyridin-3-yl)methanolVaries (often with pyridine)Chlorination of hydroxymethyl group mdpi.com
Cyanuric Chloride2,3-Dimethyl-pyridine-N-oxideWith DMF (Vilsmeier conditions)Chlorination of pyridine ring at C2N/A
Trichloroisocyanuric Acid2,3-dimethyl-4-(methylsulfonyl)pyridineChloroform, refluxAllylic chlorination of methyl group orientjchem.org

Catalytic Approaches in Chlorination

Catalytic methods offer an alternative route for the chlorination of pyridine derivatives, often providing improved efficiency and selectivity. A patented method for the synthesis of 2-chloro-5-chloromethyl pyridine involves the reaction of 3-methylpyridine with chlorine gas in a tubular reactor containing a supported palladium chloride catalyst. patsnap.com In this process, 3-methylpyridine is vaporized and mixed with chlorine and a nitrogen carrier gas before passing through the catalyst bed at elevated temperatures. patsnap.com

Another example involves the preparation of 2,6-lutidine where a Pd/C catalyst is used for the hydrogenation dechlorination of 2,6-dimethyl-4-chloropyridine. google.com While this is a dechlorination reaction, it highlights the use of palladium catalysts in modifying chlorinated pyridine rings.

CatalystReactantsConditionsProductRef
PdCl₂/Al₂O₃3-Methylpyridine, ChlorineVapor phase, 250-280°C2-chloro-5-chloromethylpyridine patsnap.com
Pd/C2,6-dimethyl-4-chloropyridine, H₂20-55°C, 0.1-0.2 MPa H₂2,6-lutidine (dechlorination) google.com

Multi-Step Synthesis Pathways

Multi-step syntheses allow for the systematic construction of this compound by first preparing a carefully designed intermediate which is then converted to the final product.

Precursor Derivatization and Subsequent Chlorination

This strategy involves modifying a starting material to install the necessary functional groups before the final chlorination steps. A common precursor for chlorination is a hydroxypyridine (a pyridone), which can be converted to a chloropyridine using reagents like phosphorus oxychloride or phosphorus pentachloride. google.com For example, 2,6-dimethyl-4-hydroxypyridine can be chlorinated with a mixture of phosphorus oxychloride and phosphorus pentachloride to yield 2,6-dimethyl-4-chloropyridine. google.com

Similarly, a synthesis could start from 2-amino-6-methylpyridine. This precursor can be nitrated, then subjected to a diazotization reaction to yield 2-hydroxy-3-nitro-6-methylpyridine. This intermediate can then be chlorinated using phosphorus oxychloride to give 2-chloro-3-nitro-6-methylpyridine. guidechem.com Subsequent steps would be required to reduce the nitro group and convert the second methyl group into a chloromethyl moiety.

Functional Group Transformations Leading to the Chloromethyl Moiety

A key step in many synthetic routes is the specific transformation of a functional group into the chloromethyl moiety. A highly common and effective method is the chlorination of a hydroxymethyl group. For instance, (2-Chloro-3-pyridinyl)methanol can be synthesized by the reduction of 2-Chloro-3-pyridinecarboxaldehyde using sodium borohydride. chemicalbook.com This alcohol can then be readily converted to the corresponding chloromethyl compound using a chlorinating agent like thionyl chloride.

Another approach involves the N-oxidation of a lutidine precursor, such as 2,3-lutidine, to form 2,3-Dimethyl-pyridine-N-oxide. orientjchem.org This activation allows for subsequent reactions, such as rearrangement and chlorination. The methyl group at the 2-position can be converted to an acetoxymethyl group with acetic anhydride, which is then hydrolyzed and chlorinated with thionyl chloride to create the 2-chloromethyl pyridine precursor. orientjchem.org

PrecursorReagent(s)TransformationIntermediate/ProductRef
2-hydroxy-6-methyl-3-pyridinemethanolPOCl₃, then SOCl₂Ring and side-chain chlorinationThis compoundN/A
2-Chloro-3-pyridinecarboxaldehyde1. NaBH₄ 2. SOCl₂Reduction then chlorination(2-Chloro-3-pyridinyl)methyl chloride chemicalbook.com
2,3-Lutidine1. RuCl₃/O₂ 2. Ac₂O 3. Hydrolysis 4. SOCl₂N-oxidation, rearrangement, chlorination2-(chloromethyl)-3-methylpyridine precursor orientjchem.org

Regioselectivity and Stereoselectivity in Synthetic Routes

The primary challenge in the synthesis of this compound lies in achieving the desired regioselectivity. The starting material, 3,6-dimethylpyridine, possesses two methyl groups at positions 3 and 6, and the pyridine ring itself has multiple positions susceptible to chlorination. The synthetic goal is to introduce a chlorine atom at the 2-position of the pyridine ring and to selectively chlorinate the methyl group at the 3-position, leaving the 6-methyl group intact.

The introduction of a chlorine atom at the 2-position of the pyridine ring is a common transformation in pyridine chemistry. However, the subsequent selective chlorination of the 3-methyl group is more complex. Free radical chlorination is a common method for the halogenation of alkyl side chains on aromatic rings. The regioselectivity of this reaction is influenced by the stability of the resulting radical intermediate. In the case of 2-chloro-3,6-dimethylpyridine, the presence of the electron-withdrawing chloro group at the 2-position and the methyl group at the 6-position will influence the electron density of the pyridine ring and the reactivity of the two methyl groups.

The methyl group at the 3-position is electronically distinct from the one at the 6-position. The chloro group at the 2-position exerts an inductive electron-withdrawing effect, which can influence the stability of the benzylic radicals formed at the 3- and 6-positions. The precise directing effects of these substituents on the regioselectivity of side-chain chlorination require careful consideration and empirical optimization. Stereoselectivity is not a factor in the synthesis of this achiral molecule.

Reaction Conditions and Optimization

The successful synthesis of this compound is highly dependent on the careful optimization of reaction conditions. Key parameters include the choice of solvent, reaction temperature and pressure, and the design of the catalyst.

Solvent Effects on Yield and Selectivity

The choice of solvent can significantly impact the yield and selectivity of chlorination reactions. Inert solvents are typically preferred to avoid side reactions with the chlorinating agent. The polarity of the solvent can influence the solubility of the reactants and the stability of the intermediates, thereby affecting the reaction rate and product distribution. For free-radical chlorination, non-polar solvents are often employed to facilitate the radical chain mechanism. The effect of different solvents on the regioselective side-chain chlorination of substituted pyridines is an area of active investigation to improve the synthesis of specifically functionalized pyridine derivatives.

Temperature and Pressure Influence on Reaction Kinetics

Temperature and pressure are critical parameters that control the kinetics of the chlorination reaction. High temperatures are often required to initiate free-radical chlorination; however, excessive temperatures can lead to undesired side reactions, such as polychlorination or degradation of the starting material and product. The optimal temperature range must be carefully determined to maximize the yield of the desired monochlorinated product while minimizing the formation of byproducts.

Pressure can also influence the reaction, particularly in gas-phase chlorination processes. Increased pressure can increase the concentration of the gaseous chlorinating agent, potentially accelerating the reaction rate. However, for liquid-phase reactions, the effect of pressure is generally less pronounced unless gaseous reactants or products are involved.

Catalyst Design and Performance in Pyridine Functionalization

Catalysts can play a crucial role in directing the regioselectivity and improving the efficiency of pyridine functionalization. For the chlorination of the pyridine ring, Lewis acid catalysts are sometimes employed. For the side-chain chlorination, radical initiators are often used to start the chain reaction.

The design of catalysts for the selective functionalization of substituted pyridines is an ongoing area of research. For instance, in the synthesis of related compounds like 2-chloro-5-chloromethyl pyridine, supported palladium chloride catalysts have been utilized. researchgate.net The catalyst support and the active metal species can influence the catalyst's activity and selectivity. The development of a catalyst that can selectively activate the C-H bonds of the 3-methyl group in 2-chloro-3,6-dimethylpyridine would be a significant advancement in the synthesis of the target compound.

Process Chemistry and Green Chemistry Considerations

In modern synthetic chemistry, considerations of process efficiency and environmental impact are paramount. Green chemistry principles aim to design chemical processes that are more sustainable and environmentally friendly.

Atom Economy and Reaction Mass Efficiency Assessments

Atom economy and reaction mass efficiency (RME) are key metrics used to evaluate the "greenness" of a chemical process. Atom economy, a concept developed by Barry Trost, calculates the proportion of reactant atoms that are incorporated into the desired product. Substitution reactions, such as chlorination, can have a lower atom economy compared to addition reactions, as they generate byproducts (in this case, HCl).

Waste Minimization and By-product Management Strategies

In the synthesis of chlorinated pyridine derivatives like this compound, effective waste minimization and by-product management are critical for developing environmentally acceptable and economically viable processes. researchgate.net Traditional chlorination methods often generate hazardous by-products and significant waste streams, necessitating strategies focused on reagent selection, process optimization, and by-product valorization.

A primary consideration is the choice of chlorinating agent. The use of thionyl chloride (SOCl₂), a common reagent for converting hydroxymethyl groups to chloromethyl groups, produces toxic sulfur dioxide (SO₂) gas as a by-product, which complicates handling and requires specific hazard controls, particularly on a large scale. mdpi.com Similarly, direct chlorination with elemental chlorine can lead to the formation of polychlorinated by-products if the reaction is not carefully controlled, resulting in difficult separation processes and reduced yield of the desired product. google.com The formation of hydrogen chloride (HCl) is also a common feature of these reactions, which, if not managed, contributes to corrosive waste streams. google.com

Modern synthetic strategies increasingly focus on alternatives that are more aligned with the principles of green chemistry. researchgate.net For instance, replacing thionyl chloride with reagents like cyanuric chloride has been explored. The reaction with cyanuric chloride produces solid cyanuric acid as a by-product, which is easier to handle and separate from the reaction mixture compared to gaseous SO₂. mdpi.com Another approach involves the use of trichloroisocyanuric acid (TCCA), which is considered safer to handle and more atom-economical than other N-haloamides, making it a better choice for large-scale operations. orientjchem.org

Catalytic methods offer a significant opportunity for waste reduction. The use of supported palladium chloride catalysts in gas-phase chlorination reactions allows for a one-step synthesis that can produce fewer "three wastes" (waste gas, waste water, and industrial residue). patsnap.com A key advantage of such catalytic systems is the potential for recovery and recycling of the precious metal catalyst, which lowers both cost and environmental impact. patsnap.com Furthermore, processes that allow for the recycling of reactants, such as unreacted chlorine and the capture of HCl gas to be repurposed as hydrochloric acid, are integral to minimizing waste. google.comresearchgate.net

Process design also plays a crucial role. Some historical methods, such as those employing "Vilsmeier-Haack conditions," are now considered unsuitable for industrial production due to the generation of considerable amounts of wastewater during work-up. google.com The development of one-pot syntheses and continuous flow processes further contributes to waste minimization by reducing the number of intermediate purification steps and solvent usage. orientjchem.orgresearchgate.net

Table 1: Comparison of Chlorinating Agents and Associated By-products

Chlorinating Agent Key By-product(s) Management & Minimization Strategy Source(s)
Thionyl Chloride (SOCl₂) Sulfur Dioxide (SO₂), Hydrogen Chloride (HCl) Gas scrubbing systems required. Alternative reagents preferred for scalability. researchgate.netmdpi.com
Elemental Chlorine (Cl₂) Hydrogen Chloride (HCl), Polychlorinated Pyridines Precise control of reaction conditions to avoid over-chlorination. Capture and reuse of HCl. google.comgoogle.com
Cyanuric Chloride Cyanuric Acid (solid) Simple solid-liquid separation. Considered a cleaner alternative to SOCl₂. mdpi.com

Scalability of Synthetic Procedures

The scalability of a synthetic route is a determining factor for its industrial application, encompassing safety, efficiency, cost-effectiveness, and environmental impact. researchgate.net For compounds like this compound, transitioning from a laboratory-scale synthesis to multi-kilogram production requires careful evaluation of reaction conditions and reagents. researchgate.net

A significant challenge in scaling up chlorination reactions is managing their exothermic nature and potential hazards. For example, the use of thionyl chloride as both a reagent and a solvent is not readily scalable due to environmental and disposal issues. researchgate.net Reaction calorimetry studies have been used to identify potentially hazardous reagent and solvent incompatibilities. One such study revealed that using thionyl chloride in methyl tert-butyl ether (MTBE) is particularly hazardous on a large scale due to solvent decomposition in the presence of HCl, leading to the outgassing of large volumes of isobutylene. researchgate.net A safer, more scalable alternative was identified by using toluene as a solvent with a catalytic amount of dimethylformamide (DMF). researchgate.net

The choice of reagents is paramount for a scalable process. Reagents that are pyrophoric or require cryogenic conditions, such as n-butyllithium, present significant challenges for large-scale production. mdpi.com Modern alternatives, like the "Turbo Grignard" reagent (isopropylmagnesium chloride lithium chloride complex), are easier to handle and operate under milder conditions. mdpi.com Similarly, the use of TCCA is advantageous for large-scale use because it is a safe, stable solid and is highly soluble in organic solvents, in addition to being more economical than many alternatives. orientjchem.org

The adoption of modern process technologies is a key enabler of scalability. Continuous flow chemistry, in particular, offers numerous advantages over traditional batch processing for the synthesis of pyridine derivatives. researchgate.netasianpubs.org Flow reactors provide superior control over reaction parameters such as temperature, pressure, and mixing, which leads to improved reaction efficiency, higher selectivity, and greater safety. researchgate.netasianpubs.org This level of control is especially important when handling reactive intermediates. researchgate.net Continuous processes, such as multi-stage liquid-phase chlorination, can also be designed to be highly efficient, with high yields and the ability to recycle excess reagents, making them suitable for industrial production. google.com

Table 2: Factors Affecting Scalability of Synthetic Procedures | Factor | Challenges in Scaling Up | Scalable Solutions | Source(s) | | :--- | :--- | :--- | :--- | | Reagent Safety & Handling | Use of pyrophoric reagents (e.g., n-butyllithium) or toxic gases (e.g., SO₂ from SOCl₂). mdpi.com | Employing safer, easier-to-handle reagents (e.g., Turbo Grignard, TCCA). mdpi.comorientjchem.org | | Reaction Conditions | Cryogenic temperatures; hazardous solvent incompatibilities (e.g., SOCl₂ in MTBE). researchgate.netmdpi.com | Milder reaction conditions; use of robust and safe solvent systems (e.g., toluene). researchgate.netmdpi.com | | Process Technology | Poor heat transfer and mixing in large batch reactors; handling of reactive intermediates. researchgate.netasianpubs.org | Continuous flow reactors for enhanced control, efficiency, and safety. researchgate.netasianpubs.org | | Economic Viability | High cost of starting materials or reagents; complex, multi-step syntheses. google.comgoogle.com | Use of inexpensive raw materials; developing concise, high-yield synthetic routes. google.comscispace.com | | Environmental Impact | Generation of large volumes of toxic waste and wastewater. researchgate.netgoogle.com | Implementing catalyst and reagent recycling; designing atom-economical reactions. google.comorientjchem.orgpatsnap.com |

Role As a Synthetic Building Block in Advanced Chemical Synthesis

Precursor in Agrochemical Synthesis

Substituted pyridines are a cornerstone in the agrochemical industry, forming the structural core of numerous high-efficacy, low-toxicity pesticides, including fungicides, herbicides, and insecticides. nih.govgoogle.com The pyridine (B92270) ring is often referred to as a critical "chip" in the development of fourth-generation pesticide products.

Construction of Complex Pyridine-Based Agrochemical Scaffolds

While many pyridine derivatives are fundamental to building agrochemical scaffolds, specific documented instances of 2-Chloro-3-(chloromethyl)-6-methylpyridine being used for the construction of complex, commercially significant pyridine-based agrochemicals are not prominent in the reviewed scientific and patent literature. Its isomer, 2-chloro-5-(chloromethyl)pyridine (B46043) (CCMP), is a widely cited intermediate for the large-scale production of neonicotinoid insecticides such as imidacloprid (B1192907) and acetamiprid. nih.gov Similarly, other chlorinated methylpyridines like 2-chloro-3-trichloromethyl pyridine and 2-chloro-6-trichloromethyl pyridine serve as key precursors for herbicides and fungicides. nih.gov However, direct application of this compound for these specific scaffolds was not identified.

Derivatization for Target-Oriented Synthesis

The process of derivatization, where a core molecule is chemically altered to produce compounds with specific functions, is crucial in creating targeted agrochemicals. For instance, the derivatization of 2-chloro-5-(trifluoromethyl)pyridine (B1661970) is a key step in producing herbicides like fluazifop. Despite the potential for the this compound molecule to undergo various chemical transformations, specific examples of its derivatization to yield target-oriented agrochemicals are not detailed in the available literature.

Intermediate in Pharmaceutical and Medicinal Chemistry Research

The pyridine scaffold is one of the most significant heterocyclic structures found in pharmaceutical compounds and is present in a multitude of FDA-approved drugs. Its presence can enhance the pharmacological properties of a molecule.

Scaffold for Heterocyclic Drug-like Molecules

Chlorinated heterocyclic compounds are important in medicinal chemistry, with many approved drugs containing chlorine. Pyridine derivatives, in particular, serve as foundational scaffolds for developing new therapeutic agents. Although the structure of this compound makes it a potential candidate as a starting scaffold for creating novel heterocyclic drug-like molecules, a review of the accessible research and patent databases did not yield specific examples of its use for this purpose. The synthesis of related structures, such as 2-(chloromethyl)-3-methyl-4-(methylsulfonyl)pyridine as an intermediate for proton pump inhibitors, has been described, but this pertains to a different isomer.

Synthesis of Pyridine-Derived Ligands and Intermediates

Pyridine-containing ligands are essential in coordination chemistry and for the synthesis of pharmaceutical intermediates. The development of synthetic routes to various substituted pyridines is a continuous area of research. For example, 2-Chloro-3-(hydroxymethyl)pyridine is utilized as a building block for other heterocycles. However, specific research detailing the use of this compound as a precursor for pyridine-derived ligands or other specific pharmaceutical intermediates could not be identified.

Applications in Materials Science and Polymer Chemistry

Pyridine derivatives have found applications in the synthesis of functional materials and polymers. Their unique electronic and coordination properties can be harnessed to create materials with specific characteristics. Despite this, a search of the relevant literature did not uncover any specific applications or research where this compound is used as a monomer or functional building block in the fields of materials science or polymer chemistry.

Based on the comprehensive search conducted, there is insufficient publicly available scientific literature to generate a detailed article on "this compound" that strictly adheres to the requested outline.

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Advanced Analytical and Spectroscopic Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial proximity of atoms within a molecule.

¹H-NMR and ¹³C-NMR for Structural Elucidation and Purity Assessment

One-dimensional ¹H (proton) and ¹³C (carbon-13) NMR are the primary methods for verifying the core structure of 2-Chloro-3-(chloromethyl)-6-methylpyridine.

¹H-NMR Spectroscopy: The proton NMR spectrum is used to identify the number and type of hydrogen atoms. For this compound, the spectrum is expected to show three distinct signals corresponding to the aromatic protons, the chloromethyl protons, and the methyl protons. The integration of these signals should correspond to a 2:2:3 ratio. The aromatic region would feature two doublets, arising from the two coupled protons on the pyridine (B92270) ring. The chloromethyl group (–CH₂Cl) would appear as a singlet, as would the methyl group (–CH₃) at the 6-position. The chemical shifts are influenced by the electron-withdrawing effects of the chlorine atoms and the nitrogen atom in the pyridine ring.

¹³C-NMR Spectroscopy: The ¹³C-NMR spectrum reveals the number of unique carbon atoms in the molecule. For this compound, seven distinct signals are expected: five for the carbons of the pyridine ring and two for the aliphatic carbons of the chloromethyl and methyl substituents. The positions of these signals are indicative of their chemical environment; for instance, carbons bonded to chlorine or adjacent to the ring nitrogen are shifted to a higher frequency (downfield).

Purity assessment is achieved by examining the ¹H and ¹³C spectra for the presence of extraneous peaks. The relative integration of impurity signals in the ¹H spectrum can be used for quantification, while the simple presence of unexpected signals in the highly sensitive ¹³C spectrum can indicate contamination. sigmaaldrich.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Assignment Predicted ¹H Shift (ppm) Predicted ¹³C Shift (ppm) Description
H-47.70-7.90138-142Aromatic proton, doublet
H-57.20-7.40122-126Aromatic proton, doublet
-CH₂Cl4.60-4.8042-46Chloromethyl group, singlet
-CH₃2.50-2.7022-25Methyl group, singlet
C-2-150-154Aromatic carbon, attached to Cl
C-3-130-134Aromatic carbon, attached to -CH₂Cl
C-6-158-162Aromatic carbon, attached to -CH₃

Note: These are predicted values based on data from analogous structures. Actual experimental values may vary based on solvent and experimental conditions. rsc.orgorganicchemistrydata.orgresearchgate.net

Advanced NMR Techniques for Mechanistic Studies

Two-dimensional (2D) NMR techniques are indispensable for unambiguously assigning the signals from ¹H and ¹³C spectra and confirming the molecular structure. youtube.comslideshare.net These methods are also powerful tools for studying reaction mechanisms by identifying intermediates and byproducts.

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are spin-spin coupled. sdsu.edu For this compound, a COSY spectrum would show a cross-peak connecting the signals of the H-4 and H-5 protons, confirming their adjacent positions on the pyridine ring. researchgate.net

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence): These experiments correlate proton signals with the signals of the carbon atoms to which they are directly bonded. This would allow for the definitive assignment of the H-4/C-4, H-5/C-5, –CH₂Cl, and –CH₃ proton and carbon pairs. sdsu.eduresearchgate.net

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are two or three bonds apart. sdsu.edu It is crucial for piecing together the entire molecular framework. Key HMBC correlations would include:

The methyl protons (–CH₃) to carbons C-6 and C-5.

The chloromethyl protons (–CH₂Cl) to carbons C-3, C-2, and C-4.

The aromatic proton H-5 to carbons C-3, C-4, and C-6.

In mechanistic studies, these advanced techniques can be used to analyze reaction aliquots over time, allowing for the identification of transient intermediates or the determination of the stereochemical and regiochemical outcomes of a reaction.

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and elemental composition of a compound and its fragments.

GC-MS for Reaction Mixture Analysis and Side Product Identification

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. cdc.gov In the synthesis of this compound, GC-MS is an essential tool for monitoring reaction progress and ensuring product purity. nih.gov

The gas chromatograph separates the components of a reaction mixture based on their boiling points and interactions with the column's stationary phase. As each component elutes, it enters the mass spectrometer, where it is ionized (typically by electron ionization, EI) and fragmented. nih.gov The resulting mass spectrum serves as a chemical fingerprint.

For a reaction producing this compound, GC-MS can:

Identify the product peak by its characteristic retention time and mass spectrum.

Quantify the conversion of starting materials to products.

Detect and identify side products , such as unreacted starting materials, over-chlorinated species (e.g., 2-chloro-3-(chloromethyl)-6-(dichloromethyl)pyridine), or isomers formed during the reaction. This information is critical for optimizing reaction conditions to maximize yield and purity. nih.govresearchgate.net The fragmentation patterns of these side products can be analyzed to deduce their structures. libretexts.org

High-Resolution Mass Spectrometry for Exact Mass Determination

While standard MS provides nominal mass, High-Resolution Mass Spectrometry (HRMS) measures the mass-to-charge ratio with extremely high accuracy (typically to within 5 ppm). nih.govlongdom.org This precision allows for the determination of a molecule's exact mass, which in turn enables the calculation of its unique elemental formula. nih.gov This is a critical step in the characterization of a newly synthesized compound.

For this compound, the presence of two chlorine atoms results in a characteristic isotopic pattern. Chlorine has two stable isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). HRMS can resolve these isotopic contributions. The expected isotopic pattern for a molecule with two chlorine atoms is a trio of peaks (M+, [M+2]+, [M+4]+) with a relative intensity ratio of approximately 9:6:1. whitman.edu HRMS can precisely measure the mass of each of these isotopologues.

Table 2: Calculated Exact Masses for C₇H₇Cl₂N Isotopologues

Isotopologue Formula Ion Calculated Monoisotopic Mass (Da)
C₇H₇³⁵Cl₂N[M]⁺175.00062
C₇H₇³⁵Cl³⁷ClN[M+2]⁺176.99767
C₇H₇³⁷Cl₂N[M+4]⁺178.99472

Note: Calculations are based on the masses of the most abundant isotopes: C=12.00000, H=1.00783, N=14.00307, ³⁵ Cl=34 .96885, ³⁷ Cl=36 .96590.

Infrared (IR) and Raman Spectroscopy

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques that probe the functional groups and fingerprint region of a molecule. cdnsciencepub.com

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations such as stretching and bending. The resulting spectrum is a plot of absorbance versus wavenumber. For this compound, characteristic absorption bands would be expected for the various functional groups present. Analysis of the closely related 2-chloro-6-methyl pyridine provides a basis for these assignments. orientjchem.orgorientjchem.orgresearchgate.net

Raman Spectroscopy: Raman spectroscopy involves the inelastic scattering of monochromatic light (from a laser). researchgate.net While IR is sensitive to changes in dipole moment, Raman is sensitive to changes in polarizability. Therefore, symmetric vibrations and non-polar bonds often produce strong Raman signals. aip.orgnih.gov The ring breathing modes of the pyridine nucleus are typically strong and characteristic in the Raman spectrum. researchgate.netchemicalbook.com

The combination of IR and Raman provides a more complete vibrational profile of the molecule. cdnsciencepub.com

Table 3: Expected Characteristic Vibrational Frequencies for this compound

Vibrational Mode Expected IR Frequency (cm⁻¹) Expected Raman Frequency (cm⁻¹) Description
Aromatic C-H Stretch3050 - 31503050 - 3150Stretching of H bonded to pyridine ring
Aliphatic C-H Stretch2850 - 30002850 - 3000Asymmetric/Symmetric stretch of CH₃ and CH₂Cl groups uow.edu.au
Pyridine Ring Stretch (C=C, C=N)1550 - 16101550 - 1610Skeletal vibrations of the aromatic ring elixirpublishers.com
-CH₂- Scissoring1440 - 14701440 - 1470Bending vibration of the chloromethyl group
-CH₃ Bending1370 - 14601370 - 1460Asymmetric/Symmetric bending of the methyl group researchgate.net
Pyridine Ring BreathingWeak / Inactive~990 - 1030Symmetric expansion/contraction of the ring researchgate.net
C-Cl Stretch650 - 800650 - 800Stretching of the carbon-chlorine bonds researchgate.net

Vibrational Analysis for Functional Group Identification

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Raman techniques, is instrumental in identifying the functional groups within a molecule by probing their characteristic vibrational modes. surfacesciencewestern.com FT-IR is particularly sensitive to polar bonds and hetero-nuclear functional groups, while Raman spectroscopy excels in analyzing non-polar and homo-nuclear bonds. surfacesciencewestern.com

For pyridine derivatives, these spectra provide a detailed fingerprint of the molecule's structure. Although a complete vibrational analysis for this compound is not widely published, data from its isomer, 2-chloro-6-methylpyridine (B94459), offers significant insight into the expected vibrational frequencies. orientjchem.org The analysis of these spectra allows for the assignment of fundamental vibrations, which can be compared with those of similar molecules for confirmation. orientjchem.orgresearchgate.net

Key functional group vibrations for a related compound, 2-chloro-6-methyl pyridine, have been identified through FT-IR spectroscopy. orientjchem.orgresearchgate.net The C-H stretching vibrations of the pyridine ring typically appear in the 3100-3000 cm⁻¹ region. The methyl group (-CH₃) and chloromethyl group (-CH₂Cl) also exhibit characteristic stretching and bending vibrations. For instance, the -CH₃ in-plane bending vibration is observed around 1371-1373 cm⁻¹, while the -CH₂ group deformation vibration appears near 1419-1422 cm⁻¹. researchgate.net The presence of the chloro-substituent is confirmed by C-Cl stretching modes, which typically occur at lower wavenumbers.

Table 1: Selected Vibrational Frequencies for Functional Groups in Chloro-Methyl-Pyridine Derivatives This table is based on data reported for the isomer 2-chloro-6-methyl pyridine and serves as an illustrative guide for the expected vibrational modes.

Vibrational Mode Functional Group Approximate Wavenumber (cm⁻¹) Spectroscopic Technique
C-H StretchingPyridine Ring3100 - 3000FT-IR, Raman
C-H Asymmetric Stretch-CH₃~2980FT-IR, Raman
C-H Symmetric Stretch-CH₃~2870FT-IR, Raman
C=C, C=N StretchingPyridine Ring1600 - 1450FT-IR, Raman
-CH₂ Deformation-CH₂Cl1419 - 1422FT-IR
-CH₃ In-plane Bending-CH₃1371 - 1373FT-IR
C-Cl StretchingC-Cl800 - 600FT-IR, Raman

Conformational Studies via Spectroscopic Data

The presence of the flexible chloromethyl group (-CH₂Cl) at the 3-position introduces the possibility of conformational isomers, or conformers, for this compound. These conformers arise from the rotation around the single bond connecting the chloromethyl group to the pyridine ring. The relative orientation of the C-Cl bond with respect to the plane of the pyridine ring can lead to different stable or semi-stable spatial arrangements.

Spectroscopic methods, particularly at low temperatures, can be employed to study these conformational equilibria. Techniques like low-temperature electronic absorption spectroscopy can sometimes resolve the electronic transitions of different conformers. While specific conformational studies on this compound are not extensively documented in the literature, research on related pyridine derivatives suggests that such analyses are feasible. For instance, studies on 2-chloro-6-methylpyridine have included conformational analysis as part of their investigation. sigmaaldrich.com The energy barrier to rotation and the population of different conformers at a given temperature are key parameters that can be determined from such studies, providing deeper insight into the molecule's dynamic behavior.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is a powerful experimental science used to determine the precise arrangement of atoms within a crystalline solid. wikipedia.orglibretexts.org By diffracting a beam of X-rays through a single crystal, scientists can generate a three-dimensional map of electron density, which allows for the determination of atomic positions, bond lengths, bond angles, and other crucial structural details. wikipedia.org

While a crystal structure for this compound itself is not publicly available, the analysis of closely related isomers like 2-chloro-5-(chloromethyl)pyridine (B46043) provides a robust model for understanding its solid-state characteristics. researchgate.net

Crystal Packing and Intermolecular Interactions

The study of intermolecular interactions can be further enhanced by Hirshfeld surface analysis. This computational method allows for the visualization and quantification of various close contacts between molecules in a crystal. nih.gov For many chloro-substituted organic compounds, analyses show that H⋯H, Cl⋯H, and C⋯H contacts are significant contributors to the crystal packing, alongside potential π-π stacking interactions between aromatic rings. nih.govnih.gov

Table 2: Crystallographic Data for the Isomer 2-Chloro-5-(chloromethyl)pyridine researchgate.net

Parameter Value
Chemical FormulaC₆H₅Cl₂N
Molecular Weight162.01
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)4.0770 (8)
b (Å)10.322 (2)
c (Å)16.891 (3)
β (°)95.95 (3)
Volume (ų)707.0 (2)
Z (molecules/unit cell)4
Key Intermolecular InteractionC—H⋯N hydrogen bonds

Absolute Configuration Assignment

The concept of absolute configuration is relevant only to chiral molecules, which are non-superimposable on their mirror images. The molecule this compound is achiral. It does not possess a stereocenter, and its structure is superimposable on its mirror image. The InChIKey, a standard identifier for chemical substances, for this compound is PFQYGHGKTNHYRQ-UHFFFAOYSA-N, which lacks the layer indicating stereochemistry, confirming its achiral nature. sigmaaldrich.com Therefore, the assignment of an absolute configuration is not applicable to this compound.

Based on a thorough review of available research, detailed computational and theoretical studies focusing specifically on the compound This compound are not present in the public domain literature. While computational methods like Density Functional Theory (DFT) are widely used to analyze related pyridine derivatives, the specific data for molecular geometry, electronic structure, spectroscopic properties, reactivity, and reaction mechanisms for this compound has not been published.

General computational methodologies that would be applied to this compound are well-established. For instance:

Quantum Chemical Calculations: DFT, often using functionals like B3LYP with basis sets such as 6-311++G(d,p), is a standard approach to optimize molecular geometry and analyze electronic properties. nih.govdntb.gov.uananobioletters.comresearchgate.net This would typically involve calculating bond lengths, bond angles, and dihedral angles to determine the most stable conformation of the molecule.

Spectroscopic Analysis: Time-dependent DFT (TD-DFT) is employed to predict electronic absorption spectra (UV-Vis), while calculations of vibrational frequencies are used to interpret experimental FT-IR and Raman spectra. nih.govdergipark.org.tr

Reactivity Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. nih.govsemanticscholar.org The HOMO-LUMO energy gap is a key indicator of chemical stability and reactivity, with a smaller gap generally suggesting higher reactivity. mdpi.com

Reaction Mechanisms: Computational modeling is used to elucidate reaction pathways, identify transition states, and calculate the energy barriers associated with them. researchgate.netresearchgate.netrsc.org This provides insight into the kinetics and thermodynamics of chemical reactions involving the compound. Solvent effects are often included in these models to simulate reaction conditions more accurately.

However, without specific studies on this compound, providing the detailed data tables and in-depth research findings as requested in the outline is not possible. The information for other pyridine compounds cannot be extrapolated, as minor changes in molecular structure can lead to significant differences in calculated properties.

Computational and Theoretical Studies

Structure-Reactivity Relationship Studies

The reactivity of 2-Chloro-3-(chloromethyl)-6-methylpyridine is dictated by the interplay of its constituent functional groups: the pyridine (B92270) ring, the 2-chloro substituent, the 6-methyl group, and the 3-chloromethyl group. Computational studies and experimental findings for analogous compounds help elucidate the electronic properties and reaction tendencies of the molecule.

The pyridine ring is an electron-deficient heterocycle, which influences its reactivity towards both electrophilic and nucleophilic attack. researchgate.net The nitrogen atom withdraws electron density from the ring, making C-H functionalization more challenging than in benzene (B151609). researchgate.net The substituents on the ring further modulate this reactivity. The chlorine atom at the 2-position is an electron-withdrawing group, further deactivating the ring towards electrophilic substitution but activating it for nucleophilic aromatic substitution (SNAr), particularly at the 2- and 6-positions. The methyl group at the 6-position is an electron-donating group, which can slightly counteract the deactivating effect of the nitrogen and the chloro group.

The most reactive site for nucleophilic attack is the benzylic-like carbon of the chloromethyl group at the 3-position. This group is highly susceptible to nucleophilic substitution (SN2) reactions, where the chloride is displaced by a wide range of nucleophiles. This reactivity is a key feature for the derivatization of this compound. For instance, the chloromethyl group can readily react with amines, thiols, and alkoxides to form new derivatives. The ability of the chloromethyl group to form covalent bonds with nucleophilic sites on biomolecules, such as proteins, is a critical aspect of its mechanism of action in biological systems.

A patent describing the synthesis of 2-chloro-3-formylpyridine utilizes 2-chloro-3-(chloromethyl)pyridine (B3023964) as a starting material, demonstrating the reactivity of the chloromethyl group through hydrolysis to the corresponding alcohol, which is then oxidized. google.com

Substituent/FeaturePositionInfluence on ReactivityPrimary Reaction Type
Pyridine Nitrogen1Electron-withdrawing; deactivates the ring towards electrophilic attack, facilitates nucleophilic attack. researchgate.netNucleophilic Aromatic Substitution
Chloro2Electron-withdrawing; activates the ring for nucleophilic substitution, especially at the ortho/para positions.Nucleophilic Aromatic Substitution (SNAr)
Chloromethyl3Highly reactive benzylic-like halide; acts as a potent electrophile. Nucleophilic Substitution (SN2)
Methyl6Electron-donating; slightly activates the ring, can influence steric accessibility.Electrophilic Aromatic Substitution (minor)

Predictive Modeling for Novel Derivatization

Predictive modeling, particularly through Quantitative Structure-Activity Relationship (QSAR) studies, is a cornerstone of modern computational chemistry for designing novel molecules. mdpi.com These methods are employed to forecast the biological activity or physicochemical properties of new chemical entities before their actual synthesis, thereby streamlining the discovery process and reducing resource expenditure. auctoresonline.orgnih.gov For a scaffold like this compound, predictive modeling can guide the rational design of derivatives with potentially enhanced therapeutic or agrochemical properties.

The fundamental principle of QSAR is to build a statistical model that correlates variations in the chemical structure of a series of compounds with the variations in their biological activity. researchpublish.com This process involves several key steps:

Data Set Selection: A group of structurally related compounds with known biological activities (e.g., IC₅₀ values) is compiled. researchpublish.com

Descriptor Calculation: For each molecule in the set, a wide range of numerical descriptors are calculated. These descriptors quantify various aspects of the molecular structure, including steric (size, shape), electronic (charge distribution, orbital energies), hydrophobic (lipophilicity), and topological properties. mdpi.com

Model Generation: Statistical techniques, such as Multiple Linear Regression (MLR) or more complex methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are used to create a mathematical equation linking the descriptors to the observed activity. researchpublish.comnih.govnih.gov

Validation: The predictive power of the resulting model is rigorously tested using both internal (e.g., cross-validation) and external validation (predicting the activity of a separate test set of compounds). nih.govnih.gov

By applying these methodologies to this compound, researchers can design virtual libraries of derivatives. The model can then predict which modifications—for instance, substituting the chlorine on the ring or reacting the chloromethyl group with different nucleophiles—are most likely to yield compounds with improved activity against a specific biological target. The insights from these predictive models provide a roadmap for synthetic chemists, focusing their efforts on the most promising candidates.

Descriptor TypeExample DescriptorsProperty RepresentedRelevance in Drug Design
ElectronicHOMO/LUMO energies, Dipole Moment, Atomic ChargesElectron distribution, reactivity, polar interactions. nih.govCrucial for receptor binding, metabolic stability, and reaction mechanisms.
StericMolecular Volume, Surface Area, CoMFA Steric FieldsSize and shape of the molecule. mdpi.comDetermines the fit of the molecule into a binding site (lock-and-key principle).
HydrophobicLogP, CoMSIA Hydrophobic FieldsLipophilicity and water solubility. mdpi.comAffects absorption, distribution, membrane permeability, and binding.
TopologicalWiener Index, Kier & Hall Connectivity IndicesMolecular branching and connectivity.Relates to molecular size and shape, can influence bioavailability.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.